2-(Biphenyl-4-yl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate
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Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOATE is a complex organic compound characterized by its biphenyl and tert-butylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOATE typically involves multiple steps, including the formation of the biphenyl and tert-butylphenoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(2,4-di-tert-butylphenyl)-1,1-biphenyl-4,4’-diylbisphosphonite: A compound with similar structural features, used as a phosphite antioxidant.
4-tert-Butylphenylboronic acid: Another compound with a tert-butylphenyl group, used in various chemical reactions.
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOATE is unique due to its combination of biphenyl and tert-butylphenoxy groups, which confer specific chemical and physical properties. This makes it particularly valuable for applications requiring these unique features.
Properties
Molecular Formula |
C34H33NO5 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-[4-(4-tert-butylphenoxy)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C34H33NO5/c1-34(2,3)27-13-17-29(18-14-27)40-30-19-15-28(16-20-30)35-32(37)21-22-33(38)39-23-31(36)26-11-9-25(10-12-26)24-7-5-4-6-8-24/h4-20H,21-23H2,1-3H3,(H,35,37) |
InChI Key |
PCXJBAVWEKTHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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